molecular formula C5H7BrO B069007 2-Bromo-1-penten-3-one CAS No. 171877-74-0

2-Bromo-1-penten-3-one

Cat. No. B069007
M. Wt: 163.01 g/mol
InChI Key: KCICNMHWWKFXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-penten-3-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 3-bromo-2-penten-1-one or simply as bromopentenone. It is a pale yellow liquid with a pungent odor and is soluble in organic solvents such as ethanol, ether, and chloroform.

Scientific Research Applications

2-Bromo-1-penten-3-one has been studied extensively in scientific research due to its potential applications in various fields. It has been found to be a useful reagent in organic synthesis, particularly in the synthesis of chiral compounds. Additionally, it has been used as a starting material for the synthesis of natural products such as insect pheromones and plant hormones.

Mechanism Of Action

The mechanism of action of 2-Bromo-1-penten-3-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of covalent adducts, which can lead to the inhibition of enzymes and other biological processes.

Biochemical And Physiological Effects

Studies have shown that 2-Bromo-1-penten-3-one has a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Bromo-1-penten-3-one in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. Additionally, it has a range of potential applications in organic synthesis and as a starting material for the synthesis of natural products.
However, there are also limitations to its use. One of the main limitations is its potential toxicity. Studies have shown that it can be toxic to cells and may cause adverse effects in vivo. Additionally, its reactivity can make it difficult to work with, particularly in aqueous solutions.

Future Directions

There are several future directions for research on 2-Bromo-1-penten-3-one. One potential area of research is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields, including medicine and agriculture. Finally, more research is needed to assess its safety and toxicity, particularly in vivo.

Synthesis Methods

2-Bromo-1-penten-3-one can be synthesized through various methods, including the reaction of 2-penten-1-one with bromine in acetic acid or the reaction of 2-penten-1-ol with phosphorus tribromide. The latter method is preferred as it produces a higher yield of the desired product. The reaction involves the conversion of the hydroxyl group to a bromine atom, resulting in the formation of 2-Bromo-1-penten-3-one.

properties

CAS RN

171877-74-0

Product Name

2-Bromo-1-penten-3-one

Molecular Formula

C5H7BrO

Molecular Weight

163.01 g/mol

IUPAC Name

2-bromopent-1-en-3-one

InChI

InChI=1S/C5H7BrO/c1-3-5(7)4(2)6/h2-3H2,1H3

InChI Key

KCICNMHWWKFXNZ-UHFFFAOYSA-N

SMILES

CCC(=O)C(=C)Br

Canonical SMILES

CCC(=O)C(=C)Br

synonyms

1-Penten-3-one, 2-bromo-

Origin of Product

United States

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